molecular formula C15H15NO3 B14404525 Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate CAS No. 88390-20-9

Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate

Cat. No.: B14404525
CAS No.: 88390-20-9
M. Wt: 257.28 g/mol
InChI Key: PLOYDXCVSRVJES-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a chiral center, which is further connected to a phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate typically involves the esterification of (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate can undergo various chemical reactions, including:

  • Hydrolysis:

      Reagents: Water, strong acid or base (e.g., hydrochloric acid, sodium hydroxide)

      Conditions: Elevated temperature

      Products: (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid, methanol

  • Reduction:

      Reagents: Reducing agents (e.g., lithium aluminum hydride)

      Conditions: Anhydrous conditions

      Products: Corresponding alcohol

  • Substitution:

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the nucleophile

      Products: Substituted derivatives

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, elevated temperature

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Substitution: Amines, thiols, varying conditions

Major Products

    Hydrolysis: (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid, methanol

    Reduction: Corresponding alcohol

    Substitution: Substituted derivatives

Scientific Research Applications

Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate has several scientific research applications, including:

  • Medicinal Chemistry:

    • Potential use as a building block for the synthesis of pharmaceutical compounds.
    • Investigation of its biological activity and potential therapeutic effects.
  • Materials Science:

    • Use in the development of novel materials with specific properties.
    • Exploration of its potential as a precursor for advanced materials.
  • Chemical Biology:

    • Study of its interactions with biological molecules.
    • Use as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate can be compared with other esters and chiral compounds. Similar compounds include:

  • Methyl (2S)-2-[(6-phenylpyridin-2-yl)oxy]propanoate:

    • Similar structure but different stereochemistry.
    • May exhibit different biological activity and properties.
  • Ethyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate:

    • Similar structure with an ethyl ester group instead of a methyl ester group.
    • May have different physical and chemical properties.
  • Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]butanoate:

    • Similar structure with a butanoate group instead of a propanoate group.
    • May exhibit different reactivity and applications.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and unique properties make it an interesting subject for further research and development.

Properties

CAS No.

88390-20-9

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl (2R)-2-(6-phenylpyridin-2-yl)oxypropanoate

InChI

InChI=1S/C15H15NO3/c1-11(15(17)18-2)19-14-10-6-9-13(16-14)12-7-4-3-5-8-12/h3-11H,1-2H3/t11-/m1/s1

InChI Key

PLOYDXCVSRVJES-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.